Cyclopropylmethyl-d2 alcohol
Description
Overview of Cyclopropylmethyl Scaffolds as Probes in Chemical Reactivity Studies
Cyclopropylmethyl groups are three-membered carbocyclic rings attached to a methylene (B1212753) (-CH₂-) group. This structural motif is of significant interest in organic chemistry due to the unique properties conferred by the strained cyclopropane (B1198618) ring. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it partial double-bond character, influencing its chemical reactivity. The cyclopropylmethyl system is particularly well-known for its propensity to undergo rapid skeletal rearrangements, often involving the formation of non-classical carbocations. researchgate.netaston.ac.uk
The solvolysis of cyclopropylmethyl derivatives, for example, famously yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. This reactivity is attributed to the formation of a delocalized, non-classical carbocation intermediate, often referred to as the bicyclobutonium ion. This behavior makes the cyclopropylmethyl scaffold an excellent probe for studying reaction mechanisms, particularly those involving carbocationic intermediates. aston.ac.uk By analyzing the product distribution and the degree of isotopic scrambling in labeled substrates, chemists can gain deep insights into the nature of the intermediates and transition states involved in a reaction. The inherent strain energy of the cyclopropane ring can also be harnessed as a driving force in synthetic transformations. d-nb.info
Rationale for Deuterium (B1214612) Incorporation at the Methyl Position (d2) in Cyclopropylmethyl Alcohol for Mechanistic Elucidation
The specific placement of deuterium atoms at the methylene (methyl) group attached to the cyclopropane ring in cyclopropylmethyl alcohol (to give Cyclopropylmethyl-d2 alcohol) is a deliberate strategy for detailed mechanistic investigation. lgcstandards.com This isotopic labeling allows researchers to track the fate of the methylene group during chemical reactions.
The primary rationale for this d2-labeling is to probe for rearrangements and distinguish between different possible reaction pathways. For instance, in reactions involving the cyclopropylmethyl cation, the positive charge can be delocalized over several carbon atoms, leading to the aforementioned mixture of products. If the starting material is this compound, the location of the deuterium atoms in the resulting products provides unambiguous evidence of the rearrangement pathways.
For example, if a reaction proceeds through a simple substitution without rearrangement, the deuterium atoms will remain on the carbon adjacent to the oxygen. However, if rearrangement to a cyclobutyl or homoallyl system occurs, the position of the deuterium label will shift. By determining the exact location and distribution of deuterium in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, chemists can map the intricate carbocation rearrangements. This information is critical for understanding fundamental principles of reactivity and for designing new synthetic methods that can control these rearrangements to achieve a desired chemical outcome.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₄D₂H₆O |
| CAS Number | 90568-07-3 |
| Molecular Weight | 74.13 g/mol |
| Synonyms | Cyclopropanemethan-d2-ol, (Dideuteriomethoxy)cyclopropane |
| Unlabeled CAS | 2516-33-8 |
Data sourced from multiple chemical suppliers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(dideuterio)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745650 | |
| Record name | Cyclopropyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90568-07-3 | |
| Record name | Cyclopropyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90568-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Cyclopropylmethyl D2 Alcohol Reactivity
Cyclopropylmethyl-Cyclobutyl Rearrangements
The solvolysis of cyclopropylmethyl systems is renowned for its remarkably high reaction rates and the concurrent formation of both cyclopropylmethyl and cyclobutyl products. This phenomenon is a cornerstone of physical organic chemistry, pointing to the involvement of highly stabilized, non-classical carbocation intermediates. The use of cyclopropylmethyl-d2 alcohol has been instrumental in dissecting the complexities of these rearrangements.
Elucidation of Transient Carbocation Intermediates (Cyclopropylcarbinyl and Bicyclobutonium Ions)
The rapid interconversion between cyclopropylmethyl and cyclobutyl structures during reactions necessitates the existence of transient carbocation intermediates. The primary species implicated are the cyclopropylcarbinyl cation and the bicyclobutonium ion. The cyclopropylcarbinyl cation benefits from the σ-electrons of the cyclopropane (B1198618) ring, which can overlap with the vacant p-orbital of the carbocation, a stabilizing interaction often referred to as "dancing resonance."
The bicyclobutonium ion is a non-classical carbocation, featuring a hypervalent carbon atom, and represents a key intermediate or transition state in the interconversion of cyclopropylmethyl and cyclobutyl cations. Isotopic labeling studies with this compound have provided compelling evidence for the formation of these intermediates. For instance, the scrambling of deuterium (B1214612) atoms observed in the products can only be explained by the formation of a symmetrical or rapidly equilibrating intermediate like the bicyclobutonium ion, where the deuterium atoms become equivalent.
Influence of Deuterium Labeling on Rearrangement Pathways and Kinetics
The placement of deuterium at the methylenic position of cyclopropylmethyl alcohol directly influences the kinetics and pathways of the rearrangement. The heavier mass of deuterium compared to protium (B1232500) leads to a lower zero-point energy for the C-D bond. Consequently, the activation energy for processes involving the cleavage or significant weakening of this bond is altered, giving rise to kinetic isotope effects.
Below is a table summarizing hypothetical rate constants for the solvolysis of cyclopropylmethyl benzenesulfonate (B1194179) and its d2-labeled counterpart in different solvents, illustrating the effect of deuterium labeling on reaction rates.
| Solvent | kH (s⁻¹) | kD (s⁻¹) | kH/kD |
| Acetic Acid | 1.5 x 10⁻⁴ | 1.3 x 10⁻⁴ | 1.15 |
| Formic Acid | 3.0 x 10⁻² | 2.5 x 10⁻² | 1.20 |
| Water | 1.2 x 10⁻¹ | 1.0 x 10⁻¹ | 1.20 |
Note: These are representative values to illustrate the concept.
Comparative Analysis of Rearrangement Mechanisms Across Different Reaction Phases (e.g., Solution, Vapor, Surface-Mediated)
The mechanism of cyclopropylmethyl rearrangements can be significantly influenced by the reaction environment.
Solution Phase: In solution, solvent molecules play a crucial role in stabilizing the carbocation intermediates through solvation. The polarity and nucleophilicity of the solvent can affect the lifetime of the carbocations and the product distribution.
Vapor Phase: In the gas phase, in the absence of solvent stabilization, the intrinsic properties of the carbocations dictate the rearrangement pathways. Studies in the gas phase provide a baseline for understanding the inherent reactivity of these species.
Surface-Mediated: Investigations on surfaces, such as on oxygen-covered molybdenum, have shown that cyclopropylmethyl groups can rearrange to cyclobutyl groups. iupac.orgnih.gov The use of selectively deuterated 1,1-D2-cyclopropylmethanol in these studies revealed isotopic scrambling consistent with the formation of a relatively long-lived carbocation intermediate on the surface. iupac.orgnih.gov This indicates that even in a heterogeneous environment, the fundamental cationic rearrangement mechanism can operate.
Deuterium Kinetic Isotope Effects (DKIEs) in Reaction Rate Determination
Deuterium kinetic isotope effects (DKIEs) are a powerful tool for elucidating reaction mechanisms. By comparing the rate of a reaction with a deuterated substrate to that of its non-deuterated counterpart (kH/kD), valuable information about the rate-determining step and the nature of the transition state can be obtained.
Primary Deuterium Isotope Effects in C–H/C–D Bond Cleavage
A primary DKIE is observed when the C-D bond is broken or formed in the rate-determining step of a reaction. Since the C-D bond is stronger than the C-H bond, reactions involving C-D bond cleavage are typically slower, resulting in a kH/kD value greater than 1. The magnitude of the primary DKIE can provide insight into the transition state geometry.
In the context of this compound, a primary DKIE would be expected in reactions where the C-D bond at the methylenic carbon is directly involved in the rate-limiting step, for example, in certain elimination reactions.
The following table provides hypothetical primary DKIE values for a generic elimination reaction of this compound.
| Reaction Condition | kH/kD | Interpretation |
| Condition A | 6.8 | C-D bond cleavage is rate-determining. |
| Condition B | 1.2 | C-D bond cleavage is not the primary rate-determining step. |
Secondary Deuterium Isotope Effects and Hyperconjugation Phenomena
Secondary DKIEs are observed when the deuterium atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary DKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).
In the solvolysis of this compound, the deuterium atoms are at the α-position to the developing positive charge in the carbocation intermediate. The observed secondary DKIEs are often attributed to changes in hybridization and hyperconjugation between the ground state and the transition state.
Hyperconjugation involves the donation of electron density from adjacent C-H (or C-D) σ-bonds into the empty p-orbital of the carbocation. This interaction stabilizes the carbocation. Because the C-D bond has a lower zero-point energy and is effectively "stronger," it is a less effective electron donor for hyperconjugation compared to a C-H bond.
In the transition state leading to the carbocation, the carbon atom rehybridizes from sp³ to sp². This change in geometry and the increased demand for electron density at the cationic center enhance the importance of hyperconjugation. The weaker C-H bond is better able to stabilize the transition state through hyperconjugation than the stronger C-D bond. This leads to a faster reaction rate for the non-deuterated compound, resulting in a normal secondary DKIE (kH/kD > 1).
The table below presents hypothetical secondary DKIE values for the solvolysis of a cyclopropylmethyl-d2 derivative.
| Position of Deuterium | kH/kD | Primary/Secondary | Interpretation |
| α-carbon (CD₂) | 1.18 | Secondary | Normal α-effect, indicating rehybridization and hyperconjugation in the transition state. |
| β-carbon | 1.05 | Secondary | Small β-effect, suggesting some hyperconjugative stabilization from β-C-H bonds. |
Interpretation of kH/kD Ratios for Transition State Characterization
The kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the reaction of the hydrogen-containing compound (kH) to that of its deuterium-substituted analog (kD), is a powerful tool for elucidating reaction mechanisms and characterizing the structure of transition states. princeton.edugmu.edu Isotopic substitution does not alter the potential energy surface of a reaction, but due to the greater mass of deuterium, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. princeton.edugmu.edu This difference in ZPE often leads to a higher activation energy for breaking a C-D bond, resulting in a slower reaction rate. gmu.edu The interpretation of kH/kD ratios in reactions involving this compound provides critical insights into bond-breaking and bond-forming events in the rate-determining step.
Kinetic isotope effects are categorized as either primary or secondary.
Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. gmu.edu For C-H bond cleavage, these effects are typically "normal" (kH/kD > 1). gmu.edu A large primary KIE, often in the range of 2–7, is strong evidence that the C-H bond is being significantly broken in the transition state. princeton.eduepfl.ch This is particularly useful for identifying mechanisms like the E2 elimination, where a C-H bond is cleaved in the single, concerted rate-determining step. princeton.edulibretexts.orgpressbooks.pub
Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step. gmu.edu These effects are generally much smaller than primary KIEs. princeton.edu
α-Secondary KIEs: When deuterium is placed on the carbon undergoing a change in hybridization (the α-carbon), a small normal KIE (kH/kD ≈ 1.10–1.20) is often observed if the carbon changes from sp3 to sp2 hybridization. core.ac.uk This is because the C-H bending vibrations are less restricted in the sp2-hybridized transition state, leading to a smaller difference in ZPE between the ground state and transition state for the C-D bond compared to the C-H bond. Such an effect is a key indicator for SN1 and E1 reactions, which proceed through a planar, sp2-hybridized carbocation intermediate. core.ac.uk
Inverse KIEs: An inverse KIE (kH/kD < 1) can occur in reactions where the transition state is more sterically crowded or constrained than the reactant. gmu.educore.ac.uk This is sometimes observed in SN2 reactions, where the formation of a pentacoordinate transition state can lead to an increase in the force constants of C-H bending vibrations, resulting in a faster reaction for the deuterated compound. core.ac.uk
The following table summarizes the interpretation of various kH/kD values in the context of reactions involving this compound derivatives.
| kH/kD Value | Type of Isotope Effect | General Interpretation | Implication for this compound Reactions |
|---|---|---|---|
| > 2 | Primary Normal | C-D bond is broken in the rate-determining step. epfl.ch | Suggests an E2 elimination mechanism where a deuteron (B1233211) is abstracted from the β-position. princeton.edupressbooks.pub |
| 1.10 - 1.20 | α-Secondary Normal | Change in hybridization from sp3 to sp2 at the deuterated carbon in the transition state. core.ac.uk | Evidence for an SN1 or E1 mechanism proceeding through a carbocation intermediate. core.ac.uk |
| ≈ 1 | No KIE | The C-D bond is not broken, nor is its vibrational environment significantly changed in the rate-determining step. snnu.edu.cn | Consistent with an E1 reaction where the C-D bond is broken after the rate-determining step. princeton.edulibretexts.org |
| < 1 | Inverse | Transition state is more sterically constrained than the reactant. gmu.educore.ac.uk | May suggest an SN2 mechanism with a crowded, pentacoordinate transition state. core.ac.uk |
Isotopic Scrambling as a Diagnostic Tool for Reaction Intermediates
Reactions of cyclopropylmethyl systems are renowned for their complex outcomes, often yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (3-butenyl) products. nih.govnih.gov This product distribution is explained by the formation of a set of rapidly equilibrating, non-classical carbocation intermediates. nih.govlibretexts.orgrsc.org Isotopic labeling, particularly with deuterium, serves as a powerful diagnostic tool to confirm the presence and dynamic nature of these intermediates. acs.org
When a derivative of this compound undergoes solvolysis (an SN1-type reaction), the departure of the leaving group generates an initial carbocation. This cation is not a simple, classical carbocation but rather a delocalized, non-classical structure often referred to as the cyclopropylcarbinyl cation. nih.govchemrxiv.org This species exists in equilibrium with the bicyclobutonium and homoallyl cations. nih.gov
If the reaction proceeded through a single, static carbocation, a deuterium label placed specifically on the methylene (B1212753) carbon of the starting material (this compound) would be found only at a single corresponding position in the products. However, extensive experimental studies, including NMR analyses of deuterated substrates, have shown that the deuterium label becomes "scrambled" across multiple carbon atoms in the various products. acs.org
This isotopic scrambling is definitive evidence for the interconversion of the non-classical carbocation intermediates. nih.govprinceton.edu For example, the deuterium on the methylene carbon of the initial cyclopropylcarbinyl cation can, through the bicyclobutonium intermediate, appear on any of the methylene carbons of the cyclobutyl ring or at different positions in the homoallyl product. The observation of this deuterium migration is a direct probe into the reaction pathway, demonstrating that a series of cationic rearrangements occurs faster than, or competitive with, nucleophilic capture. chemrxiv.org Therefore, isotopic scrambling in reactions of this compound is not a side reaction but a fundamental indicator of the involvement of a complex and dynamic set of non-classical carbocation intermediates. nih.govnih.gov
Nucleophilic Substitution and Elimination Reactions Involving Deuterated Cyclopropylmethyl Alcohols
Stereospecificity and Regioselectivity in Substitution Reactions (SN1 and SN2)
The stereochemical and regiochemical outcomes of nucleophilic substitution reactions of this compound derivatives provide profound mechanistic details, which are effectively probed by the deuterium label. The two primary mechanisms, SN1 and SN2, have distinct stereochemical consequences.
The SN2 reaction is a single-step, concerted process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com This mechanism famously proceeds with a complete inversion of stereochemistry at the reaction center, an outcome known as Walden inversion. For a chiral cyclopropylmethyl-d2 substrate, an SN2 reaction would result in a single product with the opposite configuration.
The SN1 reaction , in contrast, is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org For simple alkyl halides, the intermediate is a planar, sp2-hybridized carbocation, which allows the nucleophile to attack from either face. youtube.comkhanacademy.org This typically leads to racemization, a mixture of both inversion and retention products. libretexts.orgstackexchange.com
The deuterium label is instrumental in tracking the regioselectivity of the reaction. Because the positive charge in the non-classical cation system is delocalized over several carbons (in the cyclopropylcarbinyl, cyclobutyl, and homoallyl forms), the nucleophile can attack at different positions. nih.gov Analysis of the product mixture reveals where the nucleophile has bonded relative to the final position of the deuterium atoms. This information directly maps the distribution of positive charge within the intermediate cation system and the kinetic partitioning of the reaction pathways leading to the different substitution products.
Deuterium Effects on Elimination Reaction Pathways (E1 and E2)
Deuterium labeling is a cornerstone technique for distinguishing between the two primary elimination pathways, E1 and E2, in derivatives of this compound. fiveable.me These mechanisms differ in their kinetics and the timing of C-H bond cleavage, which is reflected in their kinetic isotope effects. libretexts.org
The E2 (bimolecular elimination) reaction occurs in a single, concerted step where a base removes a proton (or deuteron) from the carbon adjacent to the leaving group (the β-carbon) at the same time the leaving group departs. pressbooks.publibretexts.org Because the C-H (or C-D) bond at the β-position is broken in the rate-determining step, a large primary kinetic isotope effect (typically kH/kD = 3-7) is expected if that position is deuterated. libretexts.orglibretexts.org The observation of a large KIE provides compelling evidence for the E2 mechanism. pressbooks.pub
The E1 (unimolecular elimination) reaction proceeds in two steps. core.ac.uk The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. core.ac.uk The C-H (or C-D) bond is broken in the second, faster step when a weak base removes a proton from the β-carbon. princeton.edu Since the C-D bond is not broken in the rate-determining step, there is no primary KIE (kH/kD ≈ 1). libretexts.org However, an E1 reaction of this compound itself would be expected to show a small α-secondary KIE (kH/kD ≈ 1.1-1.2) because the α-carbon (bearing the deuterium and the leaving group) changes hybridization from sp3 to sp2 during the formation of the carbocation intermediate. core.ac.uk
The following table outlines the expected deuterium isotope effects for elimination reactions of this compound derivatives.
| Reaction Pathway | Deuterium Position | Bond Broken in RDS? | Expected kH/kD | Mechanistic Significance |
|---|---|---|---|---|
| E2 | β-carbon | Yes | > 2 (Primary) | Indicates concerted C-D bond cleavage. libretexts.org |
| E1 | β-carbon | No | ≈ 1 | Consistent with C-D bond cleavage after the RDS. libretexts.org |
| E1 | α-carbon (on C-OD₂) | No (C-O bond breaks) | ~1.1-1.2 (α-Secondary) | Indicates sp3 to sp2 rehybridization at the α-carbon in the RDS. core.ac.uk |
Oxidative Transformations of Cyclopropylmethyl Alcohols
Mechanistic Insights from Deuterium Labeling in Enzymatic Oxidation
The study of enzymatic reactions benefits immensely from the use of isotopically labeled substrates like this compound. nih.gov Enzymes such as alcohol dehydrogenases and oxidases catalyze the oxidation of alcohols to aldehydes or ketones, and understanding their mechanisms is crucial. mdpi.com Deuterium labeling provides a direct method to probe the C-H bond activation step, which is often central to the catalytic cycle. nih.gov
For example, studies on liver alcohol dehydrogenase often involve measuring KIEs to understand the hydride transfer to the NAD+ cofactor. acs.orglibretexts.org A substantial primary KIE suggests that the chemical step of hydrogen transfer is kinetically significant. nih.gov Conversely, a KIE of unity (kH/kD ≈ 1) would imply that another step, such as substrate binding or product release, is the sole rate-determining step of the reaction. nih.gov
Furthermore, secondary KIEs can also offer detailed information about the transition state geometry within the enzyme's active site. nih.gov Anomalous KIE values can sometimes point to more complex quantum mechanical phenomena, such as hydrogen tunneling, which is a feature of many enzymatic H-transfer reactions. nih.gov Thus, by analyzing the rates of oxidation of cyclopropylmethyl alcohol and this compound, researchers can gain detailed insights into the transition state structure and the dynamics of the catalytic cycle of a given enzyme. nih.govnih.gov
Chemical Oxidation Pathways and Isotopic Effects
The oxidation of alcohols is a fundamental transformation in organic chemistry, and the use of isotopically labeled substrates such as this compound provides significant insight into the reaction mechanisms. The primary kinetic isotope effect (KIE), expressed as the ratio of reaction rates for the light (kH) and heavy (kD) isotopes (kH/kD), is a powerful tool for determining whether the C-H bond is broken in the rate-determining step of the reaction. wikipedia.org
In the oxidation of alcohols, a significant primary KIE (typically > 2) is often observed when the hydrogen atom on the carbinol carbon is removed during the slowest step of the reaction. For this compound, where two deuterium atoms are situated on the methylene carbon adjacent to the cyclopropyl (B3062369) ring and the hydroxyl group, the cleavage of a C-D bond is required for oxidation to the corresponding aldehyde.
Studies on analogous alcohol oxidations reveal the magnitude of these effects. For instance, enzymatic oxidation of various alcohols often shows substantial deuterium isotope effects. nih.govnih.gov While specific KIE data for the chemical oxidation of this compound is not extensively documented in readily available literature, the principles can be inferred from related systems. The oxidation pathway typically involves either a direct hydride transfer or a proton-coupled electron transfer mechanism. The magnitude of the KIE can help distinguish between these pathways. A large KIE would strongly suggest that the C-D bond cleavage is central to the transition state of the rate-limiting step.
Furthermore, the reaction can be influenced by solvent isotope effects, where using a deuterated solvent can alter reaction rates. chem-station.com Combining substrate and solvent isotope effects can provide a more detailed picture of the mechanism, including the roles of proton transfers from the hydroxyl group versus hydride abstraction from the carbon. nih.govnih.gov
Table 1: Representative Kinetic Isotope Effects in Alcohol Oxidation
| Substrate | Oxidizing System | Primary KIE (kH/kD) | Implication |
|---|---|---|---|
| General Secondary Alcohol | Chromic Acid | ~6 | C-H bond cleavage is rate-determining |
| Ethanol | Liver Alcohol Dehydrogenase | 3.6 - 10.2 | H-transfer is rate-limiting wikipedia.org |
This table presents illustrative data from analogous systems to highlight typical KIE values and their mechanistic interpretations.
Catalytic Processes Involving Deuterated Cyclopropylmethyl Alcohol Derivatives
Derivatives of this compound are valuable probes in the study of transition metal-catalyzed reactions. The cyclopropylmethyl moiety is known to undergo fascinating rearrangements and ring-opening reactions, and the deuterium labels serve as a precise marker for tracking atomic movements and elucidating complex mechanistic pathways. harvard.edu
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methods in synthesis. chemistryjournals.netnih.gov While direct studies on this compound might be specific, the principles of using deuterated substrates to understand organometallic mechanisms are well-established. uvic.caillinois.edu For example, if a cyclopropylmethyl derivative undergoes a reaction where a C-D bond is cleaved, such as in C-H activation, a significant kinetic isotope effect would be expected.
Transition metal-catalyzed reactions involving strained rings like cyclopropanes often proceed via the formation of metallacyclobutane intermediates. acs.org In reactions of deuterated cyclopropylmethyl systems, the position of the deuterium atoms in the final products can provide definitive evidence for or against such intermediates and reveal the regioselectivity and stereoselectivity of bond cleavage and formation steps. For instance, in a Heck-type reaction involving a methylenecyclopropane, a deuterated cyclopropylcarbinylpalladium complex could be formed, and the fate of the deuterium labels in subsequent steps like β-hydride elimination would clarify the dominant mechanistic pathway. researchgate.net
Acceptorless alcohol dehydrogenation is another area where transition metal catalysts are employed, converting alcohols to carbonyl compounds. dtu.dkdtu.dk Using this compound in such a system could help determine the mechanism of hydrogen abstraction and subsequent H2 formation, distinguishing between metal-ligand cooperative pathways and other potential routes.
The cyclopropylmethyl carbocation is a classic example of a non-classical, fluxional species that rapidly equilibrates with cyclobutyl and homoallyl cations. echemi.com The use of this compound and its derivatives in reactions that generate this cationic intermediate allows for detailed mechanistic studies of these rearrangements.
When 1,1-D2-cyclopropylmethanol is reacted under conditions that favor carbocation formation, such as on an oxygen-covered molybdenum surface, the resulting isotopic scrambling provides evidence for the formation and lifetime of the reactive intermediate. harvard.edu The distribution of deuterium in the rearranged products (e.g., cyclobutyl derivatives) can only be explained by the formation of a carbocation that is sufficiently long-lived to allow for bond reorganization and migration of the deuterium atoms. harvard.edu
Similarly, deuterium labeling experiments have been crucial in confirming the mechanisms of other isomerizations, such as the zinc iodide-mediated conversion of cyclopropyl ethers to allyl ethers, which was shown to proceed via a 1,2-hydride shift. rsc.org In the context of this compound derivatives, if an isomerization reaction were to occur, tracking the positions of the two deuterium atoms would be instrumental. For example, the formation of a product where the deuterium atoms have migrated to different carbons would provide strong support for a rearrangement mechanism involving intermediates like the cyclopropylmethyl cation. rsc.orgosti.gov
Such studies, which probe the stereochemical fate of labeled atoms, are essential for building a complete picture of the potential energy surface on which these intermediates exist and interconvert. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location and distribution of deuterium atoms within the Cyclopropylmethyl-d2 alcohol molecule. Both proton (¹H) and deuterium (²H or D) NMR spectroscopy provide critical information.
In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. For instance, if the deuteration is on the methylene (B1212753) group (C₃H₅CD₂OH), the signal corresponding to the -CH₂- protons would be absent. If the label is on the hydroxyl group (C₃H₅CH₂OD), the labile -OH proton signal would be replaced. A common method to identify the hydroxyl proton peak is to add a few drops of deuterium oxide (D₂O) to the NMR sample; the exchange of the alcohol proton with deuterium causes the -OH peak to disappear from the spectrum. libretexts.org
Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei, providing a clean spectrum without proton signals. sigmaaldrich.com This method is particularly advantageous for highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. The integration of the deuterium signals in a ²H NMR spectrum can be used to quantitatively determine the deuterium atom percentage at each labeled position. sigmaaldrich.com
Table 1: Hypothetical ¹H and ²H NMR Chemical Shifts for this compound Illustrative data based on typical chemical shifts for cyclopropylmethyl functional groups.
| Position of Label | Technique | Observed Signal (δ, ppm) | Integration | Interpretation |
| Unlabeled (C₃H₅CH₂OH) | ¹H NMR | ~3.4 | 2H | Methylene (-CH₂-) protons |
| ~1.0 | 1H | Methine (-CH-) proton | ||
| ~0.5, ~0.2 | 4H | Cyclopropyl (B3062369) (-CH₂-) protons | ||
| Variable | 1H | Hydroxyl (-OH) proton | ||
| Methylene Labeled (C₃H₅CD₂OH) | ¹H NMR | Signal absent at ~3.4 ppm | - | Confirms deuteration at the methylene position |
| Methylene Labeled (C₃H₅CD₂OH) | ²H NMR | ~3.4 | 2D | Direct observation of methylene deuterons |
| Hydroxyl Labeled (C₃H₅CH₂OD) | ¹H NMR | Signal absent (or significantly reduced) | - | Confirms deuteration at the hydroxyl position libretexts.org |
| Hydroxyl Labeled (C₃H₅CH₂OD) | ²H NMR | Variable | 1D | Direct observation of the hydroxyl deuteron (B1233211) sigmaaldrich.com |
Mass Spectrometry (MS) for Isotopic Purity Assessment and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental tool for assessing the isotopic purity of this compound and for analyzing its fragmentation pathways, which can further confirm the location of the deuterium label.
Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS, provides the mass accuracy and resolution needed to distinguish between the unlabeled compound and its deuterated isotopologues. almacgroup.comalmacgroup.com The isotopic purity is determined by measuring the relative abundances of the molecular ions. For this compound (C₄H₆D₂O), the molecular ion peak will appear at a mass-to-charge ratio (m/z) two units higher than its unlabeled counterpart (C₄H₈O). By analyzing the isotopic cluster of the molecular ion, one can quantify the percentage of the desired d2 species relative to d0, d1, and other isotopic impurities. almacgroup.comnih.gov This often involves integrating the extracted ion chromatograms (EIC) for each isotopic species. almacgroup.com
Fragmentation Analysis: The fragmentation pattern in MS provides structural information that can validate the position of the deuterium label. Alcohols typically undergo characteristic fragmentation, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.comyoutube.com
Alpha-Cleavage: For Cyclopropylmethyl alcohol, alpha-cleavage would result in the loss of the cyclopropyl radical, leading to a fragment of [CH₂OH]⁺. In a methylene-labeled molecule (C₃H₅CD₂OH), this fragment would be [CD₂OH]⁺, appearing at m/z 33, two units higher than the unlabeled fragment at m/z 31.
Dehydration: Alcohols often show a peak corresponding to the molecular ion minus the mass of water (M-18). youtube.com For a hydroxyl-labeled compound (C₃H₅CH₂OD), the loss would be HDO, resulting in an M-19 peak. For a methylene-labeled compound (C₃H₅CD₂OH), the loss would still primarily be H₂O (M-18), as the hydroxyl proton and a proton from an adjacent carbon are typically eliminated. Observing these specific neutral losses provides strong evidence for the label's location.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Compound | Formula | Molecular Ion (M⁺) m/z | Alpha-Cleavage Fragment m/z | Dehydration Fragment m/z |
| Unlabeled | C₄H₈O | 72 | 31 ([CH₂OH]⁺) | 54 ([M-H₂O]⁺) |
| Methylene Labeled | C₄H₆D₂O | 74 | 33 ([CD₂OH]⁺) | 56 ([M-H₂O]⁺) |
| Hydroxyl Labeled | C₄H₇DO | 73 | 31 ([CH₂OH]⁺) | 54 ([M-HDO]⁺) |
Vibrational Spectroscopy (IR and Raman) for Analysis of Isotope-Induced Shifts
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, can confirm the presence of deuterium by detecting shifts in vibrational frequencies. According to the principles of molecular vibrations, when a lighter atom is replaced by a heavier isotope, the reduced mass of the bond increases, causing the vibrational frequency to decrease (a red-shift). libretexts.org The substitution of hydrogen (mass ~1) with deuterium (mass ~2) is the most pronounced case, leading to significant and easily observable shifts. libretexts.org
C-D Stretching: The characteristic C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of an IR or Raman spectrum. When deuterium is substituted onto the carbon backbone, as in C₃H₅CD₂OH, new bands corresponding to C-D stretching vibrations will appear at a significantly lower frequency, approximately in the 2100-2250 cm⁻¹ region.
O-D Stretching: The O-H stretching band is a prominent feature in the IR spectrum of alcohols, usually appearing as a broad peak around 3200-3600 cm⁻¹. For a hydroxyl-labeled compound like C₃H₅CH₂OD, this O-H band would be absent or diminished, and a new, sharp O-D stretching band would emerge in the 2400-2700 cm⁻¹ region.
These isotope-induced shifts provide unambiguous evidence of successful deuteration and can help confirm the location of the label. researchgate.net
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Cyclopropylmethyl alcohol and its Deuterated Analogs Data are approximate and illustrative.
| Vibrational Mode | Unlabeled (C-H, O-H) | Methylene Labeled (C-D) | Hydroxyl Labeled (O-D) |
| C-H Stretch (Methylene) | ~2950, ~2870 | Absent/Reduced | ~2950, ~2870 |
| C-D Stretch (Methylene) | - | ~2200, ~2100 | - |
| O-H Stretch | ~3350 (broad) | ~3350 (broad) | Absent/Reduced |
| O-D Stretch | - | - | ~2500 (broad) |
| C-O Stretch | ~1040 | ~1030 | ~1035 |
Application of Advanced Chromatographic Methods for Separation of Labeled Species
Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating this compound from its unlabeled (d0) form and other isotopically substituted impurities. nih.gov The separation of isotopologues is challenging due to their nearly identical physical properties but is achievable due to a phenomenon known as the chromatographic isotope effect. researchgate.net
This effect arises from subtle differences in molecular size, polarity, and van der Waals interactions caused by isotopic substitution. The behavior of deuterated compounds during chromatography can vary:
Normal Isotope Effect: The deuterated, heavier compound is retained longer and elutes later than the lighter, unlabeled compound. This is often observed on polar stationary phases. nih.gov
Inverse Isotope Effect: The deuterated compound is retained less and elutes earlier. This is frequently seen with nonpolar stationary phases in gas chromatography. nih.gov
The choice of chromatographic column (stationary phase) and mobile phase is critical for achieving separation. nih.gov For instance, certain ionic liquid or wax-based GC columns have shown remarkable ability to separate isotopologues. nih.gov In reversed-phase HPLC, the separation is often influenced by the number and position of deuterium atoms. researchgate.net These separation methods are not only crucial for purification but are also vital when coupled with mass spectrometry (GC-MS or LC-MS) for accurate quantification in isotope dilution assays. nih.govnih.gov
Table 4: Overview of Chromatographic Methods for Labeled Species
| Technique | Stationary Phase Example | Typical Isotope Effect | Application |
| Gas Chromatography (GC) | Phenyl substituted polydimethylsiloxane | Inverse or Normal nih.gov | Purity analysis, separation from volatile impurities |
| Wax phases (e.g., PAG) | Normal nih.gov | Separation of polar isotopologues | |
| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecyl-bonded silica) | Normal researchgate.net | Purification, quantitative analysis (LC-MS) |
Computational and Theoretical Studies of Cyclopropylmethyl D2 Alcohol Systems
Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are fundamental to understanding the potential energy surface of a reaction involving Cyclopropylmethyl-d2 alcohol. These calculations allow for a detailed exploration of reaction pathways, including the identification of intermediates and transition states. By mapping the energetic landscape, researchers can elucidate the most likely mechanisms for rearrangements and other transformations of this deuterated alcohol.
A critical aspect of reaction pathway analysis is the precise determination of the geometry and energy of transition states. For reactions involving this compound, such as solvolysis or rearrangement, QM methods are employed to locate the highest energy point along the reaction coordinate. The structure of this transition state reveals the nature of bond-breaking and bond-forming processes.
Computational studies on analogous cyclopropylcarbinyl systems have utilized various levels of theory, from Hartree-Fock to more advanced methods like Møller-Plesset perturbation theory (UMP2, PMP2) and Density Functional Theory (DFT), to optimize transition state geometries. acs.orgwayne.eduwayne.edu For the rearrangement of the cyclopropylcarbinyl cation, a key intermediate in the solvolysis of the corresponding alcohol, these calculations help to distinguish between different possible pathways, such as the direct formation of a cyclobutyl cation versus a homoallyl cation. chemrxiv.orgechemi.com The barrier heights, or activation energies, calculated for these pathways are crucial for predicting reaction rates.
Table 1: Representative Calculated Barrier Heights for Cyclopropylcarbinyl Radical Ring Opening (Analogous System) This table presents data from an analogous, non-deuterated system to illustrate typical computational outputs for reaction barriers.
| Level of Theory | Barrier Height (kcal/mol) |
|---|---|
| UHF/6-31G* | 10.5 |
| UMP2/6-31G//UHF/6-31G | 7.6 |
| PMP2/6-31G//UHF/6-31G | 7.3 |
| G2 (High-Accuracy) | 7.9 |
Data sourced from computational studies on the unsubstituted cyclopropylcarbinyl radical. wayne.edu
The substitution of hydrogen with deuterium (B1214612) at the methyl group in this compound introduces a change in mass that influences the vibrational frequencies of the molecule. This change is particularly significant for the C-D bonds compared to C-H bonds. These differences in zero-point vibrational energy (ZPVE) lead to kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. wikipedia.org
Computational chemistry provides a robust framework for predicting and validating these isotope effects. The secondary kinetic isotope effect (SKIE) is of particular interest for this compound, as the deuterium atoms are not directly involved in bond cleavage in many of its characteristic reactions. The magnitude of the SKIE can provide detailed information about the transition state structure. wikipedia.org
The theoretical prediction of KIEs involves calculating the vibrational frequencies of both the reactant (this compound and its undeuterated counterpart) and the corresponding transition states for a given reaction. mdpi.com The ratio of the rate constants (kH/kD) can then be determined. For example, a normal SKIE (kH/kD > 1) is often associated with a change in hybridization from sp3 to sp2 at the carbon adjacent to the isotopic label, while an inverse SKIE (kH/kD < 1) can indicate the opposite. wikipedia.org Computational models can simulate these effects with high accuracy, allowing for direct comparison with experimental data and providing strong evidence for a proposed reaction mechanism. nih.govnih.govnih.gov
Table 2: Theoretical Maximums and Typical Observed Secondary KIEs
| Type of SKIE | Change in Hybridization | Theoretical kH/kD | Typical Observed kH/kD |
|---|---|---|---|
| Normal | sp3 → sp2 | ~1.4 | 1.1 - 1.2 |
| Inverse | sp2 → sp3 | ~0.7 | 0.8 - 0.9 |
Data adapted from general principles of kinetic isotope effects. wikipedia.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Deuterated Systems
While QM calculations are excellent for describing static points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. For this compound, MD simulations can model its movement, conformational changes, and interactions with solvent molecules over time.
By developing a reliable force field, which can be derived from high-level quantum chemistry calculations, MD simulations can accurately predict various properties. nih.gov For a deuterated system, the force field parameters would be adjusted to account for the increased mass of deuterium. These simulations can then be used to study how deuteration affects the dynamic properties of the alcohol, such as its diffusion coefficient, rotational correlation times, and the structure of its solvation shell. nih.govnih.gov Such studies are crucial for understanding how the subtle changes in intermolecular interactions due to deuteration might influence its macroscopic behavior and reactivity in solution.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. umn.eduumn.edu It is particularly well-suited for elucidating the complex reaction mechanisms of molecules like this compound. chemrxiv.orgchemrxiv.org
In the context of the cyclopropylcarbinyl system, DFT has been instrumental in investigating the nature of the cationic intermediates involved in solvolysis and rearrangement reactions. chemrxiv.org Studies have shown that cyclopropylcarbinyl cations can exist as stable intermediates, and DFT calculations can map out the various rearrangement pathways, such as ring-opening to form homoallylic cations. chemrxiv.org The calculations can determine the relative energies of these intermediates and the activation barriers connecting them, thereby explaining why certain products are favored under specific conditions. For this compound, DFT would be the method of choice to investigate how the deuterium substitution influences the stability of carbocationic intermediates and the barriers for their interconversion, thus providing a detailed picture of the reaction mechanism. rsc.org
Computational Prediction of Regio- and Stereoselectivity in Rearrangements
The rearrangements of cyclopropylcarbinyl systems are often characterized by high degrees of regio- and stereoselectivity. Computational methods are essential for predicting and rationalizing these outcomes. echemi.com The substitution pattern on the cyclopropane (B1198618) ring and the carbinol carbon can significantly influence the reaction pathway. researchgate.netrsc.org
For this compound, computational models can predict how the molecule will rearrange upon ionization. By calculating the energies of all possible transition states leading to different regio- and stereoisomeric products, a predictive model of the reaction's outcome can be built. researchgate.netchemrxiv.org For instance, DFT calculations can reveal whether the rearrangement will proceed with retention or inversion of stereochemistry at a chiral center, or which bond of the cyclopropane ring is most likely to cleave. chemrxiv.org These predictions are invaluable for synthetic chemists aiming to control the outcome of such reactions and can guide the design of new synthetic methodologies.
Research Applications of Deuterated Cyclopropylmethyl Alcohol
As Mechanistic Probes for Complex Organic Reaction Systems
The use of isotopically labeled compounds is a cornerstone of mechanistic organic chemistry, and Cyclopropylmethyl-d2 alcohol is particularly useful in this regard. The deuterium (B1214612) atoms act as tracers, allowing chemists to follow the fate of specific hydrogen atoms throughout a reaction sequence. This is especially valuable in elucidating reaction pathways, identifying intermediates, and determining the rate-determining steps of complex organic reactions. azimuth-corp.comnih.gov
One of the primary techniques where this compound is employed is in the study of kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated analogs, researchers can gain insight into the transition state of the reaction. nih.govepfl.ch For example, a significant primary KIE would suggest that the C-H(D) bond is being broken in the slowest step of the reaction.
Furthermore, the cyclopropylmethyl group itself is a sensitive probe for radical and cationic intermediates. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to rearrangement, and the nature of the rearranged products can provide evidence for the presence and character of reactive intermediates. When combined with isotopic labeling, as in this compound, these studies can provide a very detailed picture of the reaction mechanism.
Table 1: Kinetic Isotope Effects in a Hypothetical Reaction
| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| Cyclopropylmethyl alcohol | 1.0 x 10-3 s-1 | 5.0 |
| This compound | 2.0 x 10-4 s-1 |
As Labeled Building Blocks in Advanced Organic Synthesis
Deuterated molecules are of significant interest as building blocks in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. resolvemass.canih.gov this compound provides a readily available source of a deuterated cyclopropylmethyl moiety, which can be incorporated into larger structures.
In pharmaceutical research, deuterium-labeled compounds are used to study the metabolism and pharmacokinetics of drug candidates. nih.govnih.gov By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down due to the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. nih.gov this compound can be used as a starting material to synthesize deuterated versions of drugs that contain the cyclopropylmethyl group, a common motif in many bioactive molecules. researchgate.net
Isotopically labeled compounds are essential as internal standards in quantitative analysis by mass spectrometry. nih.govadventchembio.com A known amount of the deuterated standard is added to a sample, and the ratio of the analyte to the standard is measured. Since the deuterated standard has a different mass but similar chemical and physical properties to the analyte, it can be used to correct for variations in sample preparation and instrument response. nih.gov this compound can be used to synthesize deuterated reference standards for the analysis of compounds containing the cyclopropylmethyl group.
Deuterated polymers have unique properties that make them useful in a variety of applications, including neutron scattering and as materials with enhanced stability. azimuth-corp.comresolvemass.caornl.gov The incorporation of deuterium can alter the physical properties of a polymer, such as its glass transition temperature and thermal stability. While specific examples of the incorporation of this compound into polymers are not widespread, the principles of using deuterated monomers in polymerization are well-established. resolvemass.caornl.gov This deuterated alcohol could serve as a precursor to monomers for the synthesis of specialized polymers with tailored properties.
Studies on Structure-Activity Relationships (SAR) and Conformation-Activity Relationships (CAR) Utilizing Deuterated Analogs
Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.govdrugdesign.org Conformation-activity relationship (CAR) studies focus more specifically on the three-dimensional shape of a molecule and how it influences its interaction with a biological target. uwlax.edulumenlearning.comlibretexts.orgchemistrysteps.com
Table 2: Hypothetical SAR Data for a Series of Analogs
| Compound | Moiety | Biological Activity (IC50, nM) |
| Analog A | Cyclopropylmethyl | 10 |
| Analog B | Cyclopropylmethyl-d2 | 50 |
| Analog C | Isopropyl | 100 |
Investigation of Biological Systems and Enzyme Mechanisms
Isotopically labeled compounds are invaluable tools for studying biological systems and elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov this compound can be used to probe the active sites of enzymes and to study the stereochemistry of enzymatic transformations.
For example, in reactions catalyzed by alcohol dehydrogenases, the transfer of a hydride from the alcohol to a cofactor such as NAD+ is a key step. By using this compound as a substrate, researchers can determine whether the hydride transfer is stereospecific and can gain insight into the orientation of the substrate in the enzyme's active site. rsc.org The cyclopropylmethyl group itself can also act as a mechanistic probe, as the potential for ring-opening can indicate the presence of radical or cationic intermediates in the enzymatic reaction. rsc.org The combination of the cyclopropylmethyl probe with deuterium labeling provides a powerful approach to understanding the intricate details of enzyme catalysis.
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Deuteration Methodologies
The precise spatial arrangement of deuterium (B1214612) atoms within a molecule can profoundly influence its biological and chemical properties. Consequently, the development of novel stereoselective deuteration methodologies is a critical area of future research. Current methods for synthesizing cyclopropyl (B3062369) alcohols often involve multi-step sequences which can be inefficient. nih.gov Future approaches will likely focus on catalytic systems that can introduce deuterium with high stereocontrol in a single step.
One promising direction is the advancement of transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions. Iridium-based catalysts, for example, have shown efficacy in the α-selective deuteration of various alcohols using deuterium oxide (D₂O) as the deuterium source. rsc.org Adapting these catalytic systems to achieve high enantioselectivity and diastereoselectivity for the specific cyclopropylmethyl scaffold is a key objective. Research in this area will likely involve the design of chiral ligands that can effectively control the stereochemical outcome of the C-D bond formation.
Another area of exploration is the use of tandem reactions, where sequential synthetic transformations occur in a single pot without the isolation of intermediates. nih.gov This strategy could be employed to first construct the cyclopropyl ring and then stereoselectively introduce deuterium in a highly efficient manner. The development of such one-pot procedures would significantly streamline the synthesis of enantiopure deuterated cyclopropylmethyl alcohols.
Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are emerging as powerful tools for the real-time monitoring of chemical reactions, providing unprecedented insights into reaction kinetics and the transient species involved. rsc.org
Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is one such technique that is gaining popularity for its ability to non-invasively monitor reactions under actual process conditions. rsc.orgrsc.org Applying FlowNMR to the deuteration of cyclopropylmethyl alcohol precursors would allow researchers to track the concentration of reactants, intermediates, and products in real time. This data is invaluable for elucidating reaction pathways and identifying rate-determining steps. Other techniques such as in-situ Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy also offer capabilities for real-time analysis and can provide complementary information about the bonding and electronic changes occurring during the reaction. mdpi.comresearching.cn The integration of these techniques can offer a comprehensive picture of the deuteration process.
| Spectroscopic Technique | Information Provided | Application in Deuteration Monitoring |
| FlowNMR | Quantitative concentration data of all species | Real-time kinetic analysis and mechanistic elucidation. rsc.org |
| In-situ IR/Raman | Vibrational modes of functional groups | Monitoring C-H to C-D bond conversion. |
| In-situ UV-Vis | Electronic transitions | Tracking changes in chromophores or catalysts. |
Integration of Machine Learning and Artificial Intelligence in Predicting Isotope Effects and Reaction Outcomes
The kinetic isotope effect (KIE), the change in the rate of a chemical reaction upon isotopic substitution, is a fundamental tool for studying reaction mechanisms. osti.gov The replacement of hydrogen with deuterium can lead to significant KIEs, which can be challenging to predict accurately through purely theoretical calculations. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful computational tools to address this challenge. spectroscopyonline.com
By training ML algorithms on large datasets of experimentally determined and computationally derived KIEs, it is possible to develop models that can predict the isotope effects for new reactions with high accuracy. researchgate.netmdpi.com This predictive capability can accelerate the discovery and optimization of deuteration reactions for molecules like cyclopropylmethyl alcohol. For instance, AI could be used to screen potential catalysts and reaction conditions to identify those that are most likely to yield the desired deuterated product with high efficiency and selectivity. Furthermore, these computational approaches can help in interpreting complex experimental data and refining our understanding of the underlying principles governing isotope effects. spectroscopyonline.comacs.org
Exploration of New Catalytic Applications for Deuterated Cyclopropylmethyl Compounds
The unique structural and electronic properties of the cyclopropyl group, combined with the altered reactivity due to deuteration, make Cyclopropylmethyl-d2 alcohol and its derivatives attractive substrates for exploring new catalytic transformations. Gold-catalyzed reactions, for example, are known to proceed through cyclopropyl gold carbene-like intermediates, leading to a variety of complex molecular architectures. acs.org Investigating the behavior of deuterated cyclopropylmethyl systems under these conditions could reveal novel reaction pathways and provide access to new deuterated building blocks.
The C-D bond is stronger than the C-H bond, which can influence the selectivity of catalytic C-H activation reactions. This property can be exploited to direct catalysts to react at specific, non-deuterated positions in a molecule. Research in this area could focus on developing new catalytic methods that leverage the presence of deuterium to achieve site-selective functionalization of complex molecules containing the cyclopropylmethyl motif.
Expanded Utility in Radiopharmaceutical Precursors for Research Applications
Deuterated compounds are finding increasing use in medicinal chemistry, with the first deuterium-labeled drug having received FDA approval. nih.gov The substitution of hydrogen with deuterium can favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties. This principle can be extended to the field of radiopharmaceuticals, which are radioactive drugs used for diagnostic imaging and therapy. nih.gov
This compound can serve as a precursor for the synthesis of novel radiolabeled compounds. The introduction of deuterium can enhance the metabolic stability of a radiotracer, potentially leading to clearer imaging signals and reduced off-target radiation exposure. Natural compounds often serve as scaffolds for the development of new radiopharmaceuticals. mdpi.com The cyclopropylmethyl moiety is present in various natural products and bioactive molecules, making its deuterated form a valuable building block for creating new radiopharmaceutical candidates. Future research will likely focus on incorporating this compound into molecules designed to target specific biological markers for diseases such as cancer or neurological disorders, and labeling them with radionuclides like Technetium-99m or Fluorine-18 for imaging applications. nih.govunm.edu
Q & A
Q. How can researchers verify the isotopic purity of cyclopropylmethyl-d2 alcohol in synthesis protocols?
Isotopic purity is critical for deuterated compounds. Methodologically, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specified positions. For example, H-NMR can distinguish between residual protiated impurities and the deuterated product by analyzing chemical shifts and splitting patterns . Additionally, isotopic ratio mass spectrometry (IRMS) quantifies D/H ratios to ensure ≥98 atom% D purity, as reported in reagent catalogs .
Q. What analytical techniques are recommended for characterizing this compound in reaction mixtures?
A combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is advised. GC-MS provides volatility-based separation and fragmentation patterns, while LC-MS/MS enhances sensitivity for polar intermediates. For isotopic labeling studies, Fourier-transform infrared spectroscopy (FTIR) can monitor C-D stretching vibrations (~2100–2200 cm) to track deuterium retention during reactions .
Q. How should this compound be stored to prevent isotopic exchange or degradation?
Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at ≤–20°C. Deuterium exchange with atmospheric moisture can occur due to the alcohol’s hygroscopicity, leading to reduced isotopic purity. Use amber glass vials to minimize photodegradation, and validate storage stability via periodic NMR analysis .
Advanced Research Questions
Q. How can researchers design experiments to study kinetic isotope effects (KIEs) using this compound?
To investigate KIEs, compare reaction rates between protiated and deuterated analogs in controlled systems (e.g., enzyme-catalyzed or acid-mediated reactions). Use stopped-flow spectroscopy or quench-flow techniques to capture transient intermediates. For computational validation, employ density functional theory (DFT) to model energy barriers and isotopic substitution effects. Discrepancies between experimental and theoretical KIEs may indicate competing mechanisms (e.g., tunneling effects) .
Q. What experimental strategies address discrepancies in deuterium incorporation observed during this compound synthesis?
Contradictory deuterium labeling data often arise from protic contamination or incomplete quenching of reactive intermediates. To mitigate this:
Q. How can researchers statistically analyze isotopic distribution data from this compound studies?
Apply multivariate regression models to correlate isotopic purity with reaction parameters (temperature, catalyst loading). Use cluster analysis to identify outliers in high-throughput screening datasets. For small sample sizes, Bayesian inference improves confidence intervals by incorporating prior isotopic distribution data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
